5-Phenyl-2-pentene
Description
Contextualization within Alkenylbenzene Derivatives
Alkenylbenzenes are a broad class of aromatic hydrocarbons that feature a benzene (B151609) ring substituted with an alkene group. nih.gov These compounds are prevalent in nature, contributing to the aromas of many essential oils. fao.org From a chemical standpoint, the reactivity of alkenylbenzenes is dictated by the interplay between the aromatic ring and the carbon-carbon double bond.
The position of the double bond in relation to the phenyl group is crucial in defining the compound's chemical behavior. In the case of 5-Phenyl-2-pentene (B100267), the double bond is not in conjugation with the benzene ring, which distinguishes it from compounds like styrene (B11656) where the double bond is directly attached to the aromatic system. This lack of conjugation means that the phenyl group and the alkene moiety often react as independent functional groups. However, the proximity of the phenyl group can still exert electronic and steric influences on the reactivity of the double bond.
Historical Perspective on Early Investigations of Alkene-Containing Phenyl Compounds
The late 19th and early 20th centuries saw a surge in the exploration of synthetic organic chemistry, with chemists developing new methods to construct carbon-carbon bonds and functionalize hydrocarbons. researchgate.net Early investigations into alkene-containing phenyl compounds were often intertwined with the study of natural products and the development of fundamental reaction mechanisms.
While specific early research focusing exclusively on this compound is not extensively documented in readily available historical records, the foundational reactions that enable its synthesis were established during this era. Key among these are the Wittig reaction, discovered by Georg Wittig in 1954, which allows for the formation of an alkene from an aldehyde or ketone, and the Grignard reaction, developed by Victor Grignard around 1900, which is a versatile method for forming carbon-carbon bonds. nih.govchemspider.comchemicalbook.comnist.govbeilstein-journals.org These seminal discoveries provided the synthetic tools necessary for the preparation of a wide array of substituted alkenes, including phenyl-substituted varieties.
Contemporary Research Significance and Future Directions in Organic Synthesis
In modern organic synthesis, there is a continuous drive towards the development of efficient and selective methods for the functionalization of organic molecules. nih.govnih.gov While this compound itself may not be the direct subject of a large volume of contemporary research, its structural motif as a non-conjugated phenylalkene makes it a relevant substrate for exploring and developing new synthetic methodologies.
Detailed Research Findings:
Recent research in the broader field of alkenylbenzene chemistry has focused on the development of catalytic methods for their selective functionalization. For instance, palladium-catalyzed reactions have been extensively studied for the cross-coupling and functionalization of alkenes. nih.govchemspider.com The development of methods for the C-H functionalization of such molecules is a particularly active area of research, as it offers a more atom-economical approach to creating complex molecules. nih.govnih.gov
Future directions in this field are likely to focus on the development of even more sustainable and efficient catalytic systems. This includes the use of earth-abundant metals as catalysts and the development of reactions that can be performed under milder conditions. The unique electronic and steric properties of compounds like this compound will continue to make them valuable test substrates for these new and emerging synthetic methods.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Source |
| ¹³C NMR | Spectral data available | nih.gov |
| GC-MS | Spectral data available | nih.gov |
| FTIR | Spectral data available | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[(E)-pent-3-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIHKLBZUKOLW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881231 | |
| Record name | (3E)-3-Penten-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16091-23-9 | |
| Record name | (3E)-3-Penten-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 5 Phenyl 2 Pentene
Electrophilic Addition Reactions Across the Alkene
Electrophilic addition is a hallmark reaction of alkenes, initiated by the interaction of an electrophile with the electron-rich pi system of the double bond. 5-Phenyl-2-pentene (B100267), with its internal double bond, undergoes such reactions with various electrophiles (El-Nu), leading to the formation of saturated products with the general structure R-CH(El)-CH(Nu)-R' or R-CH(Nu)-CH(El)-R'. The specific outcome depends on the nature of the electrophile and nucleophile, as well as the reaction conditions.
The mechanism typically involves the initial attack of the alkene on the electrophile, forming a carbocation intermediate. This is followed by the attack of a nucleophile on the carbocation to yield the final addition product. fishersci.fiwikipedia.org
Regioselectivity (Markovnikov vs. Anti-Markovnikov Addition)
The regioselectivity of electrophilic addition to unsymmetrical alkenes, like this compound, is often governed by Markovnikov's rule. sigmaaldrich.comamericanelements.comepa.govfishersci.fi This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom adds to the carbon atom with the greater number of hydrogen atoms (i.e., the less substituted carbon), and the halide (X) adds to the carbon atom with fewer hydrogen atoms (i.e., the more substituted carbon). This regioselectivity arises because the addition of the proton leads to the formation of the more stable carbocation intermediate. sigmaaldrich.comepa.gov For this compound, the double bond is between the C2 and C3 positions. Electrophilic addition of a protic acid (e.g., HBr) would likely favor the formation of a carbocation at the more substituted carbon, which is C3, leading to the addition of the nucleophile at this position.
However, the presence of the phenyl group at the C5 position could potentially influence regioselectivity if the carbocation could be stabilized through resonance with the aromatic ring, although in this compound, the double bond is not directly conjugated with the phenyl ring. General principles suggest that the stability of the intermediate carbocation dictates the regiochemical outcome. sigmaaldrich.comepa.gov
Anti-Markovnikov addition can be observed under specific conditions, notably in the radical addition of HBr in the presence of peroxides or in hydroboration-oxidation reactions. americanelements.comfishersci.fifishersci.bewikidata.org In the case of radical addition of HBr, the mechanism involves radical intermediates, and the regioselectivity is determined by the stability of the radical formed. wikidata.org Addition of a bromine radical to 2-phenyl-2-pentene (B1624033) has been shown to lead to anti-Markovnikov addition, suggesting a similar outcome might be expected for this compound under radical conditions with HBr. wikidata.orgwikidata.org Hydroboration-oxidation also results in the anti-Markovnikov addition of water across the double bond, with the boron adding to the less substituted carbon. fishersci.fifishersci.be
Stereochemical Outcomes of Addition Processes
Electrophilic addition reactions can result in different stereochemical outcomes depending on the mechanism. Many electrophilic additions, particularly those involving cyclic intermediates like halonium ions (formed with halogens like Br₂ or Cl₂), proceed with anti-stereochemistry, where the two new substituents are added to opposite faces of the double bond. wikipedia.orgcenmed.com For a cyclic alkene, this leads to trans addition. For acyclic alkenes like this compound, anti addition to a trans alkene would yield a racemic mixture of enantiomers, while anti addition to a cis alkene would yield a meso compound or a racemic mixture depending on the symmetry of the product.
Reactions proceeding through discrete carbocation intermediates, such as the addition of HX, typically result in a mixture of syn and anti addition products because the nucleophile can attack the planar carbocation from either face. sigmaaldrich.comepa.gov This can lead to the formation of multiple stereoisomers.
For this compound, which can exist as cis and trans isomers, the stereochemical outcome of addition reactions would depend on the stereochemistry of the starting alkene and the specific reaction mechanism.
Radical Reactions and Their Pathways
Alkenes can participate in radical reactions, the most common being radical addition. As mentioned earlier, the radical addition of HBr in the presence of peroxides is a notable example that follows an anti-Markovnikov regioselectivity. americanelements.comwikidata.org The mechanism involves initiation, propagation, and termination steps, with the regioselectivity determined by the formation of the more stable radical intermediate. wikidata.org For this compound, the addition of a bromine radical would likely occur at the less substituted carbon of the double bond (C2) to form a more stable secondary radical at C3 (or potentially a radical stabilized by the phenyl group if positioned appropriately, although less likely in this case due to distance), leading to the anti-Markovnikov product. wikidata.orgwikidata.org
Radical reactions can also be involved in polymerization processes. While specific data for this compound radical polymerization was not found, alkenes are known monomers in radical polymerization, forming long polymer chains through a radical chain mechanism.
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. wikipedia.orgwikipedia.orgservice.gov.uk This reaction is catalyzed by transition metal alkylidene complexes, such as Grubbs catalysts and Schrock catalysts. wikipedia.orgwikipedia.orgservice.gov.uk The mechanism involves a [2+2] cycloaddition between the alkene and the metal alkylidene, forming a four-membered metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to produce a new alkene and a new metal alkylidene. wikipedia.orgwikipedia.orgservice.gov.uk
This compound can undergo self-metathesis, where two molecules of this compound react to form new alkene products. Depending on the position of the double bond, this could lead to symmetrical products. Cross-metathesis with other alkenes is also possible, yielding a mixture of products. The equilibrium of the reaction is influenced by the relative stabilities and volatilities of the alkene products. While specific studies on the metathesis of this compound were not found, the general principles of olefin metathesis catalyzed by Grubbs or Schrock catalysts would apply to this alkene.
Oxidation Reactions
Alkenes are susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and conditions. Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage. ereztech.comnih.gov
Potassium permanganate (B83412) (KMnO₄) and ozone (O₃) are strong oxidizing agents that can react with alkenes. ereztech.comnih.gov Cold, dilute KMnO₄ can lead to syn-dihydroxylation, forming a vicinal diol. nih.gov Hot, acidic KMnO₄ or ozonolysis followed by oxidative workup can cause oxidative cleavage of the double bond, breaking the carbon-carbon double bond and forming carbonyl compounds (aldehydes or ketones) or carboxylic acids. ereztech.comnih.gov The specific products would depend on the substitution pattern of the alkene carbons in this compound.
Epoxidation Chemistry
Epoxidation is a key oxidation reaction of alkenes that results in the formation of a three-membered cyclic ether known as an epoxide. scribd.comciteab.com This reaction is commonly carried out using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). scribd.comciteab.comuni.lu The mechanism involves a concerted transfer of an oxygen atom from the peroxy acid to the alkene, typically proceeding with syn stereochemistry, meaning the oxygen atom is added to the same face of the double bond. scribd.comciteab.com
For this compound, epoxidation with a peroxy acid like m-CPBA would yield the corresponding epoxide. The stereochemistry of the resulting epoxide would reflect the stereochemistry of the starting alkene. If trans-5-Phenyl-2-pentene is used, a trans-epoxide would be formed as a racemic mixture. If cis-5-Phenyl-2-pentene is used, a cis-epoxide would be formed, which would be a meso compound if the alkene were symmetrically substituted, but in the case of this compound, it would likely lead to a racemic mixture of enantiomers due to the asymmetry introduced by the phenyl group. The epoxidation of a related compound, 1,1,1-trifluoro-2-ethoxy-5-phenyl-2-pentene, using m-CPBA has been reported, demonstrating the feasibility of epoxidation for this class of compounds. uni.lu
Compound Table
Rearrangement Processes
Rearrangement reactions involve a reorganization of the molecular skeleton of a compound. For alkenes, these processes often occur via carbocation intermediates, which can undergo hydride, alkyl, or aryl shifts to form more stable carbocations. masterorganicchemistry.commsu.edu The stability of carbocations generally follows the order tertiary > secondary > primary, with resonance stabilization, such as that provided by allyl or benzyl (B1604629) groups, further increasing stability. libretexts.org
In the context of this compound, acid-catalyzed conditions are particularly relevant for initiating carbocation formation through protonation of the double bond. The resulting carbocation can then potentially undergo various rearrangements. The specific isomer of this compound (e.g., E or Z) and the reaction conditions can influence the regioselectivity of protonation and the subsequent rearrangement pathways.
While general principles of carbocation rearrangements are well-established, specific detailed studies on the rearrangements of this compound were not extensively found in the search results. However, related examples of acid-catalyzed rearrangements involving phenyl groups and alkene functionalities suggest potential pathways. For instance, the pinacol (B44631) rearrangement, an acid-catalyzed rearrangement of 1,2-diols, involves the formation of a carbocation followed by a 1,2-shift, often of a phenyl group if present, to yield a more stable carbonyl compound. libretexts.orgmsu.edumvpsvktcollege.ac.in Similarly, Wagner-Meerwein rearrangements involve 1,2-shifts in carbocations, leading to skeletal reorganization. msu.edumsu.edu
Given the structure of this compound, protonation of the double bond could lead to either a secondary carbocation at the C-2 position or a primary carbocation at the C-3 position (numbering starting from the non-phenyl end). The secondary carbocation is more likely to form. This carbocation could potentially undergo a 1,2-hydride shift or a 1,2-phenyl shift if such a rearrangement leads to a more stable intermediate, although a direct phenyl shift to the adjacent secondary carbocation might be less favored compared to shifts that generate tertiary or resonance-stabilized carbocations.
Further research findings detailing specific rearrangement products and their mechanisms for this compound under varying acidic or thermal conditions would be necessary for a comprehensive understanding of its rearrangement processes.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions involve the formation of a ring within the same molecule. For this compound, the presence of both an alkene and a pendant phenyl ring makes it a suitable substrate for cyclization reactions, particularly those that can form new carbon-carbon bonds between these two functionalities. Acid-catalyzed conditions are often employed to initiate such cyclizations by generating a carbocation that can be attacked by the π electrons of the aromatic ring.
A prominent type of intramolecular cyclization involving alkenes and aromatic rings is the Friedel-Crafts type cyclization. This reaction is initiated by the formation of a carbocation, which then acts as an electrophile and is attacked by the electron-rich aromatic ring, leading to the formation of a new ring. stackexchange.com In the case of this compound, protonation of the alkene could generate a carbocation that is positioned to react with the phenyl ring.
Specifically, protonation of the double bond in this compound could yield a carbocation at the C-2 position. This carbocation is situated three carbons away from the phenyl ring. An intramolecular attack of the phenyl ring on this carbocation could lead to the formation of a five-membered ring, resulting in a substituted cyclopentane (B165970) fused to the phenyl ring.
An example of a similar cyclization was observed with 2-methyl-5-phenyl-2-pentene under sulfuric acid conditions, leading to an intramolecular Friedel-Crafts type cyclization product, a substituted cyclohexane (B81311) fused to a benzene (B151609) ring. stackexchange.com This suggests that this compound could undergo an analogous cyclization to form a five-membered ring product under appropriate acidic conditions. The regioselectivity of the cyclization (e.g., attack at the ortho or para position of the phenyl ring) would depend on electronic and steric factors.
Other types of cyclization reactions, such as radical cyclizations, are also possible for molecules containing alkenes and appropriate radical-initiating groups. harvard.eduacs.org However, without specific literature examples for this compound, detailed mechanistic discussions of radical cyclizations remain speculative.
Advanced Spectroscopic Characterization and Elucidation of 5 Phenyl 2 Pentene
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In the mass spectrum of 5-phenyl-2-pentene (B100267) (C₁₁H₁₄), the molecular ion [M]⁺ peak is observed at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight. nih.govnih.gov
The fragmentation of this compound is characteristic of an aromatic compound with an alkyl side chain. The most prominent fragment ion, which forms the base peak in the spectrum, appears at m/z 91. nih.gov This peak is attributed to the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) through benzylic cleavage and rearrangement. Another significant peak is observed at m/z 65, which results from the loss of an acetylene (B1199291) molecule (C₂H₂) from the tropylium ion. nih.gov The strong presence of the molecular ion peak is typical for aromatic compounds due to the stability of the benzene (B151609) ring. libretexts.org The fragmentation process provides critical information for identifying the compound's structural features.
Table 1: Key EI-MS Fragmentation Data for this compound
| m/z Ratio | Ion Structure | Fragmentation Pathway |
| 146 | [C₁₁H₁₄]⁺ | Molecular Ion [M]⁺ |
| 91 | [C₇H₇]⁺ | Base Peak; Benzylic cleavage forming the tropylium ion |
| 65 | [C₅H₅]⁺ | Loss of acetylene ([C₂H₂]) from the tropylium ion |
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is highly effective for identifying individual components within a mixture. For the analysis of this compound, the compound is first passed through a GC column, where it is separated from other substances based on its volatility and interaction with the stationary phase.
The retention time is a key parameter in GC analysis. For this compound, a Kovats Retention Index of 1140 has been reported using a standard non-polar column. nih.gov Following separation in the GC, the eluted compound enters the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for confirmation. nih.gov The mass spectrum obtained from GC-MS for this compound shows the characteristic molecular ion and fragmentation peaks as detailed in the EI-MS section, with major peaks at m/z 91 and 65. nih.gov
Table 2: GC-MS Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄ | nih.gov |
| Molecular Weight | 146.23 g/mol | nih.gov |
| Kovats Retention Index | 1140 (Standard non-polar column) | nih.gov |
| m/z of Top Peak | 91 | nih.gov |
| m/z of 2nd Highest Peak | 65 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the absorptions of the phenyl chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.
Table 3: Electronic Transition Data for the Isomer 5-Phenyl-1-pentene (B85501)
| Conformer Label | S₀-S₁ Origin (cm⁻¹) | Approximate Wavelength (nm) |
| A | 37518 | 266.5 |
| B | 37512 | 266.6 |
| C | 37526 | 266.5 |
| D | 37577 | 266.1 |
| E | 37580 | 266.1 |
Data from a study on the conformational isomer 5-phenyl-1-pentene provides insight into the expected electronic transitions. acs.org
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. Raman spectra are available for this compound and are valuable for characterizing its structure. nih.gov
The Raman spectrum of this compound would be expected to show characteristic signals for its key functional groups. These include:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
Aromatic C-C ring stretching: Strong bands usually appear in the 1400-1600 cm⁻¹ region.
Alkene C=C stretching: A band in the region of 1640-1680 cm⁻¹, which is often stronger in Raman than in IR for symmetrically substituted alkenes.
Alkene C-H stretching: Found around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.
This technique is particularly useful for observing the non-polar C=C bond of the pentene chain and the vibrations of the aromatic ring.
Advanced Hyphenated Techniques in Structural Characterization
Beyond GC-MS, other advanced hyphenated techniques offer even greater power for structural analysis, especially for complex samples or when detailed isomeric information is required. nih.gov While specific applications to this compound are not widely documented, the principles of these techniques demonstrate their potential utility.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. LC-MS would be advantageous for analyzing this compound if it were part of a non-volatile mixture or if it required separation from thermally unstable compounds. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR provides the direct, unambiguous structural information of NMR for components separated by LC. This powerful combination allows for the complete structural elucidation of compounds in a mixture without the need for prior isolation, making it invaluable for the analysis of isomers or unknown impurities. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with mass spectrometry. It is particularly useful for the analysis of very small sample volumes and for separating compounds based on their charge-to-size ratio. nih.gov
These advanced methods represent the frontier of analytical chemistry, providing comprehensive tools for the separation, identification, and detailed structural characterization of organic molecules like this compound.
Computational and Theoretical Investigations of 5 Phenyl 2 Pentene
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different forms. unipd.it These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and energy of the molecule.
The presence of a double bond between the second and third carbon atoms in 5-phenyl-2-pentene (B100267) gives rise to stereoisomerism. Specifically, it can exist as two distinct geometric isomers: (E)-5-phenyl-2-pentene and (Z)-5-phenyl-2-pentene.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to perform geometry optimization. This process computationally determines the lowest energy arrangement of atoms for each stereoisomer, providing precise information on bond lengths, bond angles, and dihedral angles. The calculations also yield the total electronic energy for each optimized structure. By comparing these energies, the relative stability of the (E) and (Z) isomers can be determined. Typically, the isomer with lower steric hindrance is the more stable, lower-energy form.
Illustrative Data: While specific computational studies on this compound are not prominently available in published literature, a typical output from such a calculation would resemble the following table. The data presented here is hypothetical and serves to illustrate the expected findings.
| Stereoisomer | Method/Basis Set | Relative Energy (kcal/mol) | Key Optimized Parameters (Illustrative) |
|---|---|---|---|
| (E)-5-phenyl-2-pentene | B3LYP/6-31G(d) | 0.00 | C2=C3 Bond Length: 1.34 Å |
| (Z)-5-phenyl-2-pentene | B3LYP/6-31G(d) | +1.15 | C2=C3 Bond Length: 1.34 Å |
Beyond stereoisomerism at the double bond, this compound possesses conformational flexibility due to rotation around its single bonds (e.g., C3-C4 and C4-C5). Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating these bonds to identify stable conformers, which correspond to local energy minima.
These calculations can reveal the most favorable spatial arrangements of the pentenyl chain relative to the phenyl group. For instance, the orientation of the ethyl group attached to the double bond and the propyl group attached to the phenyl ring can lead to various staggered and eclipsed forms. The relative energies of these conformers are calculated to determine their populations at a given temperature. Unfavorable interactions, such as syn-pentane interactions where alkyl groups are in close proximity, can significantly increase the energy of a conformer. libretexts.org
Illustrative Data: The results of a conformational analysis for the more stable (E)-isomer could be summarized as follows. This hypothetical data illustrates the energy differences between various rotational isomers.
| Conformer of (E)-5-phenyl-2-pentene | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti-Anti | ~180° | 0.00 | Most stable, extended chain conformation |
| Anti-Gauche | ~60° | +0.90 | Slightly less stable due to steric interaction |
| Gauche-Gauche | ~60° (multiple possibilities) | +1.80 | Higher energy due to multiple steric interactions |
Electronic Structure and Spectroscopic Property Prediction
Computational methods are also invaluable for predicting spectroscopic properties, which arise from the molecule's electronic structure. These predictions can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. This is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT.
Illustrative Data: The following table provides hypothetical, yet plausible, calculated chemical shifts for (E)-5-phenyl-2-pentene.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (Ar-H) | 7.1-7.3 | 126-142 |
| Vinylic (=CH-) | 5.4-5.6 | 124-135 |
| Allylic (-CH2-) | 2.1-2.3 | ~35 |
| Benzylic (-CH2-Ar) | 2.6-2.8 | ~34 |
| Methyl (-CH3) | 1.6-1.7 | ~18 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis calculates the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman) can be used to generate a theoretical spectrum.
These calculations are performed on the optimized geometry and can confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). naturalspublishing.com Predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other approximations inherent in the calculation. naturalspublishing.com This analysis helps in assigning specific absorption bands to the stretching or bending of particular bonds or functional groups.
Illustrative Data: A table of predicted key vibrational frequencies for this compound would highlight its main functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity/Activity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850-2960 | Strong (IR), Strong (Raman) |
| Alkene C=C Stretch | ~1655 | Weak (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong (IR & Raman) |
| Trans C-H bend (out-of-plane) | ~965 | Strong (IR) |
Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simulations of UV-Vis spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones.
The output provides the excitation energies, which correspond to absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net For this compound, the calculations would predict the π → π* transitions associated with the phenyl ring and the carbon-carbon double bond. The simulations can also account for the influence of a solvent, which can be crucial for accurate predictions. researchgate.net
Illustrative Data: A hypothetical summary of a TD-DFT calculation for this compound in a non-polar solvent is shown below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S0 → S1 | ~265 | ~0.02 | π → π* (Benzene B2u-like) |
| S0 → S2 | ~210 | ~0.35 | π → π* (Benzene E1u-like) |
| S0 → S3 | ~195 | ~0.45 | π → π* (Alkene) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. nih.govrsc.org For a molecule like this compound, computational studies would focus on understanding the pathways of its various potential transformations, such as isomerization, oxidation, or addition reactions. These investigations typically employ quantum mechanical methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction.
A critical aspect of understanding a chemical reaction is the identification of its transition state—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location and characterization of transition state structures. For this compound, this would involve modeling the geometric and electronic structure of the molecule as it transforms from reactant to product.
For instance, in an isomerization reaction where the double bond migrates along the pentenyl chain, computational models can predict the structure of the transition state and the energetic barrier that must be overcome. Studies on similar alkene isomerization reactions, for example, those catalyzed by transition metals or borane (B79455) catalysts, have successfully used DFT calculations to map out the reaction pathways. nih.govcardiff.ac.ukrsc.orgsdsu.edu These studies often reveal multi-step mechanisms involving intermediates like π-allyl complexes or carbocationic species. rsc.org In the context of this compound isomerization, computational analysis could distinguish between different potential mechanisms, such as 1,2- or 1,3-hydride shifts. nih.govcardiff.ac.uk
An illustrative example of the kind of data that would be generated is presented in the table below, which conceptualizes a hypothetical isomerization of this compound.
Table 1: Hypothetical Transition State Properties for the Isomerization of this compound This table is for illustrative purposes and does not represent published data.
| Reaction Pathway | Key Bond Distances in Transition State (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|
| 1,2-Hydride Shift | C-H: 1.5, C-C: 2.1 | -850 |
| 1,3-Hydride Shift | C-H: 1.8, C-C: 2.5 | -720 |
Beyond identifying the reaction pathway, computational models can provide quantitative data on the kinetics and thermodynamics of a reaction. By calculating the energies of the reactants, transition states, and products, key parameters such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be determined. These parameters are crucial for predicting the feasibility and rate of a reaction under different conditions.
For example, theoretical calculations on the reaction of phenyl radicals with small alkenes have been used to determine the rate constants and branching ratios for different reaction channels. nih.govcolab.ws Similar calculations for this compound could predict the likelihood of various transformations. Thermodynamic data helps to establish the relative stability of different isomers of this compound, which is essential for understanding equilibrium processes. DFT calculations are routinely used to predict the thermochemistry of reactions such as dehydration and isomerization. arxiv.org
The following table illustrates the type of kinetic and thermodynamic data that could be computationally derived for a hypothetical reaction of this compound.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Transformation of this compound This table is for illustrative purposes and does not represent published data.
| Transformation | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |
|---|---|---|---|
| Isomerization to 4-phenyl-2-pentene | 35.2 | -2.5 | -1.8 |
| Cyclization to a substituted indane | 42.8 | -15.7 | -12.3 |
Intramolecular Energy Transfer Dynamics
Intramolecular energy transfer refers to the movement of energy within a molecule, for instance, after it has absorbed light. These processes are incredibly fast, often occurring on the femtosecond to picosecond timescale, and are fundamental to understanding photochemical reactions. nih.gov
The absorption of ultraviolet or visible light can promote a molecule to an excited electronic state, opening up new reaction pathways that are not accessible in the ground state. A common photochemical reaction for alkenes is cis-trans (or E/Z) isomerization. For this compound, which can exist as both E and Z isomers, photoisomerization would be a key area of theoretical investigation.
Computational studies, often using time-dependent DFT (TD-DFT), can model the excited states of the molecule. rsc.org A well-studied analogue is stilbene (B7821643) (1,2-diphenylethene), where photochemical isomerization involves excitation to the first excited state (S1), followed by rotation around the central double bond to a "twisted" geometry. almerja.com This twisted conformation is a key intermediate from which the molecule can decay back to the ground state as either the cis or trans isomer. Computational modeling can identify the conical intersections—points where the potential energy surfaces of different electronic states cross—which are crucial for understanding the efficiency of the isomerization process. researchgate.net
For this compound, theoretical studies would aim to map out the excited-state potential energy surface to understand the mechanism of photoisomerization. This would involve characterizing the geometries of the excited-state minima and the transition states connecting them, as well as locating any relevant conical intersections.
The table below provides a conceptual overview of the types of excited-state properties that would be calculated for the E and Z isomers of this compound.
Table 3: Conceptual Excited-State Properties for E/Z Isomers of this compound This table is for illustrative purposes and does not represent published data.
| Isomer | Vertical Excitation Energy (S0 → S1) (eV) | Oscillator Strength | Key Dihedral Angle in S1 Minimum (degrees) |
|---|---|---|---|
| E-5-Phenyl-2-pentene | 4.5 | 0.3 | 175 |
| Z-5-Phenyl-2-pentene | 4.6 | 0.2 | 5 |
Catalytic Transformations Involving 5 Phenyl 2 Pentene
Transition Metal-Catalyzed Processes
Transition metal complexes are widely used in organic synthesis to mediate reactions involving alkenes, including dimerization, codimerization, hydrogenation, hydroformylation, and various functionalization reactions.
Olefin Dimerization and Codimerization Reactions
Olefin dimerization and codimerization involve the coupling of two alkene molecules to form a larger olefin. Transition metal catalysts, such as those based on nickel, palladium, and ruthenium, are effective in promoting these reactions. While the direct dimerization of 5-phenyl-2-pentene (B100267) is not explicitly detailed in the search results, related codimerization reactions involving styrene (B11656) (a phenyl-substituted alkene) and other olefins provide relevant context. For instance, the codimerization of styrene with alpha-olefins catalyzed by nickel(II) complexes derived from tripod ligands can yield products like 4-phenyl-1-pentene (B84478) from propylene (B89431) and 5-phenyl-2-hexene from 1-butene. researchgate.net These reactions often exhibit high regioselectivity and stereoselectivity depending on the catalyst system employed. researchgate.net Palladium-containing catalysts have also been studied for the codimerization of styrene with ethylene, producing codimers such as 3-phenyl-1-butene and 2-phenyl-2-butene. researchgate.net
Hydrogenation and Hydroformylation
Hydrogenation is the addition of hydrogen to an alkene, resulting in a saturated alkane. Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide and hydrogen to an alkene to form aldehydes. Both processes are often catalyzed by transition metals.
While specific examples of the direct hydrogenation of this compound are not prominently featured, the hydrogenation of related pentene isomers, such as 1-pentene, cis-2-pentene (B165939), and trans-2-pentene (B94610), over heterogeneous palladium catalysts has been studied. researchgate.net The rate of hydrogenation was found to be dependent on the alkene isomer, with cis-2-pentene hydrogenating faster than 1-pentene, which in turn hydrogenated faster than trans-2-pentene over a 1% Pd/alumina (B75360) catalyst. researchgate.net
Hydroformylation of this compound has been reported, although it can lead to mixtures of isomers, which may necessitate significant separation work to obtain pure products like 2-methyl-5-phenyl pentanal. google.com Cobalt and rhodium complexes are common catalysts for hydroformylation. ionicviper.org The choice of catalyst and reaction conditions significantly influences the regioselectivity (linear vs. branched aldehyde products) and chemoselectivity (aldehyde vs. alcohol or alkane products). ionicviper.orguva.nlrsc.org
Functionalization Reactions (e.g., Hydrohalogenation)
Transition metal catalysts can facilitate various functionalization reactions of alkenes, where a new functional group is introduced across the double bond. Hydrohalogenation, the addition of a hydrogen halide (HX) to an alkene to form an alkyl halide, is one such reaction.
Transition metal-catalyzed hydrohalogenation of alkenes is a known transformation. masterorganicchemistry.comresearchgate.net For example, palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes has been investigated. nih.gov While this compound is not specifically mentioned, the hydrochlorination of styrene derivatives, which are structurally related, has been studied, although challenges exist due to potential oligomerization. nih.gov
Heterogeneous Catalysis Applications
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. These catalysts often consist of metals, metal oxides, or zeolites, frequently supported on a solid material. savemyexams.comessentialchemicalindustry.org Reactions occur at the surface of the solid catalyst. savemyexams.com
As mentioned in the hydrogenation section, heterogeneous palladium on alumina catalysts have been used for the hydrogenation of pentene isomers. researchgate.net This demonstrates the applicability of heterogeneous catalysis to phenyl-substituted pentenes like this compound. Heterogeneous catalysts are widely used in industrial processes, including hydrogenation and other transformations of hydrocarbons. essentialchemicalindustry.orgacs.org
Stereoselective Catalytic Synthesis of Derivatives
Stereoselective catalysis aims to produce a specific stereoisomer of a product. This is particularly important when dealing with molecules that can exist as different spatial arrangements (stereoisomers).
Stereoselective transformations involving alkenes can be achieved using various catalytic systems. For example, stereoselective olefin metathesis catalysts, such as certain tungsten-based complexes, have shown high stereoretention in the metathesis of cis- and trans-2-pentene. researchgate.net While not directly applied to this compound in the search results, this highlights the potential for developing stereoselective catalytic routes to derivatives of this compound. The codimerization of styrene and propene catalyzed by nickel(II) complexes has also demonstrated high stereoselectivity, yielding predominantly the (E) isomer of 4-phenyl-2-pentene. researchgate.netdoi.org The synthesis of (Z)-1,1,1-trifluoro-2-ethoxy-5-phenyl-2-pentene via a stereoselective Wittig olefination provides another example of controlling the stereochemistry of a reaction yielding a this compound derivative. orgsyn.orgorgsyn.org
Applications of 5 Phenyl 2 Pentene As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
5-Phenyl-2-pentene (B100267) can be utilized as a precursor in the synthesis of complex organic molecules, including those with potential pharmaceutical activity. benchchem.com Similar phenyl-substituted alkenes have been explored for their biological properties, suggesting that derivatives of this compound may also exhibit pharmacological effects. benchchem.com The compound's structure allows for its incorporation into larger molecular frameworks through various synthetic routes. For instance, the Wittig reaction is noted as an effective method for synthesizing this compound due to its regioselectivity and ability to introduce aromatic groups. benchchem.com
Role in Polymer Chemistry and Materials Science
While direct information on the specific role of this compound in polymer chemistry and materials science is less prevalent in the search results, related phenyl-containing alkenes and derivatives are relevant in this field. The incorporation of phenyl groups into organic molecules can enhance physical properties such as stability and solubility, which are important for developing new materials. ontosight.ai For example, poly(4-methyl-1-pentene), a polyolefin, is a high-performance thermoplastic crystalline resin used in applications requiring clarity and chemical resistance. mdpi.com Although this compound is a different structure, the principle of incorporating phenyl groups into polymer backbones or side chains for property modification is a common theme in polymer science.
Intermediacy in the Synthesis of Related Pentene/Pentane (B18724) Derivatives (e.g., alcohols, nitriles)
This compound acts as an intermediate in the synthesis of various related pentene and pentane derivatives, including alcohols and nitriles.
Alcohols: Under catalytic conditions, this compound can undergo hydroboration to form a mixture of unrearranged secondary alcohols, specifically at the C(2) and C(3) positions of the pentene chain. benchchem.com Heating the reaction can influence the product ratio. benchchem.com 5-Phenylpentan-2-ol, a saturated derivative, is an alcohol with potential applications in pharmaceuticals and materials science, and it can be synthesized through routes involving the reduction of corresponding ketones or the use of Grignard reagents. ontosight.ai While the direct conversion of this compound to 5-Phenylpentan-2-ol is not explicitly detailed, the alkene functionality makes it a suitable starting material for hydration or hydroboration-oxidation reactions to yield alcohols.
Nitriles: Derivatives of this compound, such as 3-methyl-5-phenyl-2-pentenenitrile, are known intermediates in organic synthesis. ontosight.ailookchem.com These nitriles can be synthesized through various routes, including reactions involving aldehydes and cyanoacetic acid derivatives or Wittig reactions followed by dehydration. ontosight.ai The nitrile group in these derivatives can undergo further transformations, such as reduction to amines or hydrolysis to carboxylic acids, highlighting their versatility as intermediates. ontosight.aibenchchem.com
Stereochemical Aspects and Isomerism of 5 Phenyl 2 Pentene
Geometric Isomerism (cis/trans or E/Z Configuration)
The restricted rotation around the carbon-carbon double bond between C2 and C3 in 5-phenyl-2-pentene (B100267) results in geometric isomerism. This phenomenon is described using cis/trans or the more systematic E/Z notation. pressbooks.pub To assign the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. chemguide.co.ukquora.com
At the C2 carbon: The substituents are a methyl group (-CH3) and a hydrogen atom (-H). Carbon has a higher atomic number than hydrogen, so the methyl group is assigned a higher priority.
At the C3 carbon: The substituents are a phenylethyl group (-CH2CH2Ph) and a hydrogen atom (-H). The carbon of the phenylethyl group has a higher atomic number than hydrogen, giving it higher priority.
Based on these priorities, the two geometric isomers are:
(Z)-5-phenyl-2-pentene: The high-priority groups (methyl and phenylethyl) are on the same side (Zusammen) of the double bond.
(E)-5-phenyl-2-pentene: The high-priority groups are on opposite sides (Entgegen) of the double bond. chemguide.co.uk
The presence of the phenyl group does not alter the fundamental principles of E/Z designation. quora.com The IUPAC name for the E isomer is [(E)-pent-3-enyl]benzene. nih.gov

Separating geometric isomers is crucial for studying their individual properties and for stereoselective synthesis. A mixture of cis and trans isomers of short-chain alkenes like pentene can be prepared by the dehydration of alcohols, such as 2-pentanol, using sulfuric acid. nih.gov
Separation Methods:
Adsorption: A patented method for separating cis and trans isomers of C4-C6 monoolefins involves using synthetic chabazite (B1143428) as a selective adsorbent. google.com This technique exploits the subtle differences in molecular shape and polarity between the isomers, allowing for the preferential adsorption of the cis isomer. google.com
Distillation: Due to small differences in their boiling points, fractional distillation can be employed to separate E/Z isomers, although it may not always be efficient for compounds with very similar volatilities.
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly effective techniques for separating geometric isomers on an analytical and preparative scale.
Purity Assessment:
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing isomer purity. For instance, in the case of (Z)-2-bromo-5-phenyl-2-pentene, the stereochemistry was confirmed using n.O.e. (Nuclear Overhauser Effect) difference spectroscopy. mdpi.com Irradiation of the vinyl proton signal resulted in an enhancement of the signal for the nearby methyl group, confirming their proximity as expected in the Z-isomer. mdpi.com
Kovats Retention Index: In gas chromatography, the Kovats retention index provides a standardized measure of retention time. The standard non-polar Kovats index for (E)-5-phenyl-2-pentene has been experimentally determined to be 1140, which can be used to identify this isomer in a mixture. nih.gov
The spatial arrangement of substituents in geometric isomers can significantly influence their chemical reactivity. The E/Z configuration can affect the accessibility of the double bond to reagents and the stability of transition states.
An example of this influence can be seen in intramolecular cyclization reactions. The reaction of 2-methyl-5-phenyl-2-pentene with a strong acid like sulfuric acid can lead to an intramolecular Friedel-Crafts alkylation, forming a six-membered ring. stackexchange.com The stereochemistry of the starting alkene would dictate the conformational requirements of the transition state for cyclization. The proximity of the double bond and the phenyl ring is crucial, and different isomers may exhibit different reaction rates or lead to different product distributions due to steric hindrance or more favorable orbital overlap in one isomer over the other.
Chiral Centers and Enantiomeric Forms in Derivatives
While this compound itself is not chiral, the introduction of a functional group through reaction at the double bond or elsewhere in the molecule can create one or more chiral centers, leading to the possibility of enantiomeric forms.
A pertinent example is the derivative 5-phenylpent-4-en-2-ol. In this molecule, the carbon at position 2 is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a -CH=CH-CH2-Ph group. youtube.com This C2 carbon is therefore a chiral center, capable of existing in two distinct spatial configurations, designated as (R) and (S). youtube.com
The presence of this single chiral center means that 5-phenylpent-4-en-2-ol can exist as a pair of enantiomers:
(2R)-5-phenylpent-4-en-2-ol
(2S)-5-phenylpent-4-en-2-ol
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
Diastereoselective Reactions
When a molecule contains more than one stereocenter, diastereomers can form. Diastereomers are stereoisomers that are not mirror images of each other. This situation arises in derivatives of this compound that possess both a chiral center and a site of geometric isomerism.
The compound 5-phenylpent-4-en-2-ol serves as an excellent case study. It has two stereocenters: the chiral carbon at C2 and the C4-C5 double bond, which can exist in E or Z configurations. youtube.comyoutube.com The combination of these two stereocenters results in a total of four possible stereoisomers (2^n, where n=2). youtube.comyoutube.com
The four stereoisomers are:
(2R, 4E)-5-phenylpent-4-en-2-ol
(2S, 4E)-5-phenylpent-4-en-2-ol
(2R, 4Z)-5-phenylpent-4-en-2-ol
(2S, 4Z)-5-phenylpent-4-en-2-ol
The relationship between these isomers is that of diastereomers (e.g., (2R, 4E) and (2R, 4Z)) and enantiomers (e.g., (2R, 4E) and (2S, 4E)).
Reactions that selectively produce one diastereomer over others are known as diastereoselective reactions. For example, the reduction of a ketone precursor, 5-phenyl-4-penten-2-one, with a chiral reducing agent could preferentially form either the (2R) or (2S) alcohol, leading to a diastereoselective synthesis of one of the diastereomers of 5-phenylpent-4-en-2-ol. Similarly, stereoselective synthesis methods like the Wittig reaction or Julia olefination can be controlled to favor the formation of either the E or Z alkene, demonstrating diastereoselectivity in creating the double bond. masterorganicchemistry.comorganic-chemistry.org
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 5-Phenyl-2-pentene with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves Wittig or Heck coupling reactions. To ensure purity, use column chromatography with a hexane/ethyl acetate gradient (95:5) and confirm via GC-MS (≥98% purity). Reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and detailed reporting of catalyst loading (e.g., 5 mol% Pd/C) and temperature (±2°C). Characterization should include H/C NMR and FTIR to verify alkene geometry (cis/trans) and phenyl substitution patterns .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or isomerization. Compare data under standardized conditions (e.g., CDCl₃ as solvent, 400 MHz NMR). Use computational tools (DFT calculations) to predict chemical shifts and cross-validate with experimental results. For unresolved conflicts, replicate experiments using cited protocols and report deviations in Supporting Information .
Q. What are the best practices for characterizing the thermodynamic stability of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points and heat capacity. Gas-phase ion energetics data (e.g., enthalpy of formation) can be derived via mass spectrometry coupled with the increment method, validated against analogous alkenes like 2-pentene derivatives. Tabulate results with error margins (e.g., ±2 kJ/mol) and cite NIST-recommended values .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in catalytic hydrogenation, and what variables most affect selectivity?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key variables include catalyst surface geometry (e.g., Pt vs. Pd), solvent polarity (logP values), and steric effects from the phenyl group. Compare computed activation energies (ΔG‡) with experimental turnover frequencies (TOF) to refine models .
Q. What strategies mitigate isomerization of this compound during storage or reaction, and how can degradation pathways be quantified?
- Methodological Answer : Store under nitrogen at –20°C in amber vials to prevent UV-induced isomerization. Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase). Kinetic studies (Arrhenius plots) quantify degradation rates at varying temperatures. Report half-lives and identify byproducts (e.g., 5-Phenyl-1-pentene) via MS/MS fragmentation .
Q. How do steric and electronic effects of the phenyl group influence the alkene’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : Compare reaction rates with electron-deficient dienophiles (e.g., maleic anhydride) vs. electron-rich ones (e.g., furan). Use Hammett substituent constants (σ values) to correlate phenyl electronic effects. Steric hindrance is assessed via X-ray crystallography of adducts or computational van der Waals surface maps. Tabulate rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
Data Analysis and Interpretation
Q. How should researchers address outliers in kinetic data for this compound oxidation studies?
- Methodological Answer : Apply Grubbs’ test (α=0.05) to identify statistical outliers. Replicate outlier conditions to determine if they arise from experimental error (e.g., oxygen contamination) or genuine mechanistic pathways (e.g., radical intermediates). Use multivariate analysis (PCA) to correlate outliers with reaction variables (pH, catalyst aging) .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound’s biological activity?
- Methodological Answer : Use the PICOT framework:
- P opulation: Cancer cell lines (e.g., HeLa).
- I ntervention: Dose-dependent exposure to this compound.
- C omparison: Untreated controls or structurally similar alkenes.
- O utcome: IC₅₀ values from MTT assays.
- T ime: 48-hour incubation.
Ensure novelty by targeting understudied pathways (e.g., ROS-mediated apoptosis) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
